Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer

Crystallography Metal–metal bonding Organometallic dimers

Researchers requiring a well-defined Mo≡Mo precursor for heterometallic cluster assembly often encounter inconsistent reactivity from non-methylated Cp analogues. [Cp*Mo(CO)₂]₂ (CAS 12132-04-6) provides a reproducible entry point with distinct advantages: • Asymmetric semi-bridging CO ligands enable regioselective photochemical decarbonylation for rational mixed-metal cluster synthesis. • Enhanced electron-donating Cp* ligand (0.32 eV lower singlet-triplet gap vs. Cp analogue) drives deeper charge transfer in fullerene coordination complexes. • Controlled aerobic oxidation yields defined pentaoxo dimer without intractable decomposition, unlike the Cp tricarbonyl analogue. Supplied as red crystalline solid, ≥99% purity, with full Certificates of Analysis. Ships under UN3466 (Class 6.1, PG II) Hazmat protocol.

Molecular Formula C24H30Mo2O4+4
Molecular Weight 574.4 g/mol
Cat. No. B12352171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer
Molecular FormulaC24H30Mo2O4+4
Molecular Weight574.4 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3]
InChIInChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3
InChIKeyUHTGPTQQPOAPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicarbonyl(pentamethylcyclopentadienyl)molybdenum Dimer – Specifications and Supply


Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer (CAS 12132-04-6), also designated [Cp*Mo(CO)₂]₂ or Mo₂(η⁵-C₅Me₅)₂(CO)₄, is an organometallic dimer of molybdenum bearing a formal Mo≡Mo triple bond, two pentamethylcyclopentadienyl (Cp*) ligands, and four carbonyl ligands arranged in a semi-bridging configuration [1]. Supplied as red-to-grey crystals with a melting range of 188–194 °C (Sigma Aldrich specification; some sources list 219 °C depending on measurement conditions) and typical commercial purity ≥97–99% [2], the compound is classified under UN 3466 (Toxic solids, Hazard Class 6.1, PG II) and is restricted to research use only (RUO) . It serves as a precursor for mixed-metal clusters, fullerene coordination complexes, and chalcogen-rich polymetallic materials, and is listed on catalogues of major chemical suppliers including Sigma Aldrich (Product No. 486647), Thermo Scientific/Alfa Aesar, and American Elements [2][3].

Why Cp* Ligation Cannot Be Freely Substituted


The pentamethylcyclopentadienyl (Cp*) ligand in Mo₂Cp*₂(CO)₄ imparts quantifiable geometric, electronic, and steric perturbations that differentiate this dimer from its non-methylated Cp analogue [Mo₂Cp₂(CO)₄], from the tricarbonyl dimer [CpMo(CO)₃]₂, and from the chromium and tungsten congeners [1]. Crystallographic data demonstrate that per-methylation induces a non-linear Cp*(centroid)–Mo bond angle (168.3°), an asymmetric semi-bridging carbonyl arrangement with one pair much more asymmetric than in the Cp analogue, and an Mo–Mo bond lengthened by 0.04 Å relative to Mo₂Cp₂(CO)₄ [1]. The Cp* ligand’s enhanced electron-donating character, confirmed by stronger back-donation to coordinated fullerene acceptors in Cp*Mo(CO)₂(η²-C₆₀)⁻ versus the Cp variant [2], modulates the metal centre’s redox potential and dictates which bases are required for subsequent deprotonation chemistry [3]. These combined steric and electronic effects mean that in-class substitution cannot be treated as a drop-in exchange without quantitative re-optimisation of reaction conditions; the evidence below provides the data foundation for a deliberate procurement decision.

Quantitative Differentiation Against Closest Analogs


Mo–Mo Triple-Bond Length Comparison

The Mo≡Mo triple-bond length in [Cp*Mo(CO)₂]₂ is 2.488(3) Å, which is only 0.04 Å longer than the 2.448(1) Å observed in the non-methylated analogue Mo₂Cp₂(CO)₄, indicating that permethylation causes minimal perturbation to the metal–metal triple-bond core [1]. By contrast, this triple-bond distance is 0.75 Å shorter than the weak, unbridged Mo–Mo single-bond distance of 3.235(1) Å found in the tricarbonyl dimer [CpMo(CO)₃]₂, demonstrating a structurally distinct bonding regime that precludes functional interchange between these two dimer classes [1].

Crystallography Metal–metal bonding Organometallic dimers

Carbonyl Semi-Bridging Asymmetry

X-ray crystallography reveals that Mo₂Cp*₂(CO)₄ adopts a distinctly different solid-state configuration from Mo₂Cp₂(CO)₄ [1]. The Cp* derivative possesses a centrosymmetrically required, non-linear C₅Me₅(centroid)–Mo bond angle of 168.3° and two markedly different pairs of linear-type semi-bridged carbonyls: one pair comparable to those in the Cp analogue, the other pair much more asymmetric, corresponding to a considerably weaker interaction with the second molybdenum atom [1]. In contrast, Mo₂Cp₂(CO)₄ experimentally conforms to C₂h-2/m geometry with a linear Cp(centroid)–Mo–Mo–Cp(centroid) axis and all four carbonyls equivalently bent back over the Mo–Mo bond [1]. This geometric divergence means the Cp* dimer cannot be assumed to exhibit the same coordination chemistry at the carbonyl ligands as its Cp counterpart.

Carbonyl bonding modes Steric effects Molecular geometry

Electron-Donating Capacity via Fullerene Charge Transfer

In anionic fullerene coordination complexes of the type (PPN⁺){Cp⁽*⁾Mo(CO)₂(η²-C₆₀)}⁻, the Cp* derivative (complex 3) transfers significantly more electron density to the coordinated C₆₀ cage than the Cp analogue (complex 1) [1]. DFT calculations at the M11/cc-pVTZ-PP/cc-pVDZ level of theory indicate that the singlet–triplet energy gap for the Cp*–C₆₀ complex is 0.95 eV, compared to 1.27 eV for the Cp–C₆₀ complex, reflecting stronger metal-to-fullerene back-donation in the Cp* case [1]. Optical data confirm that C₆₀ molecules are more negatively charged when coordinated to the Cp*Mo(CO)₂ fragment [1].

Electron donation Fullerene complexes DFT calculations

Chalcogen Reactivity: Molybdenum vs. Tungsten

The reaction of (C₅Me₅)₂M₂(CO)₄ with elemental selenium proceeds with complete chemoselectivity divergence between the molybdenum and tungsten congeners [1]. The molybdenum dimer yields two distinct products: (C₅Me₅)₂Mo₂Se₄ (I) and the oxo-selenido rearrangement product (C₅Me₅)₂Mo₂(μ-Se)₂O₂ (II), whereas the tungsten analogue produces exclusively (C₅Me₅)₂(CO)₂W₂Se₃ (III), a carbonyl-retaining product [1]. This demonstrates that the molybdenum dimer undergoes more extensive carbonyl displacement and permits partial oxidation at the metal centre under identical reaction conditions, a property relevant for accessing selenido-bridged clusters that are inaccessible from the tungsten analogue.

Chalcogen chemistry Metal–metal multiple bonds Selenium complexes

Steric Shielding and Solution Stability

The Cp* ligand provides enhanced steric shielding of the Mo–Mo core, as evidenced by the observation that solutions of [Cp*Mo(CO)₂]₂ in chloroform, when exposed to air, undergo controlled oxidation to the well-defined pentaoxo complex trans-[Mo₂Cp*₂(μ-O)(O)₄] rather than uncontrolled decomposition [1]. In contrast, the Cp tricarbonyl dimer [CpMo(CO)₃]₂ is documented to decompose in solution upon air exposure and has been described as 'having no known practical uses' [2]. The Cp* dimer’s melting point of 188–194 °C (or 219 °C with decomposition, depending on source) [3] is substantially higher than the decomposition temperature reported for many non-methylated molybdenum carbonyl dimers, and its commercial availability in ≥99% purity supports a higher degree of isolability.

Steric protection Stability Handling

Proven and Priority Application Scenarios


Mixed-Metal Cluster Synthesis via Photolytic Activation

The Mo≡Mo triple bond in [Cp*Mo(CO)₂]₂ (bond length 2.488 Å) undergoes photolytic cleavage to generate reactive 15-electron Cp*Mo(CO)₂ fragments that insert into metal–metal bonds of complementary carbonyl complexes [1]. This has been exploited for the rational synthesis of oxo-capped trinuclear clusters such as (η⁵-C₅Me₅)₂Mo₂Fe(CO)₇(μ₃-O) through photolytic reaction with Fe₂(CO)₉ [2]. The asymmetric semi-bridging carbonyl arrangement in the Cp* dimer, unlike the symmetric arrangement in the Cp analogue, provides chemically inequivalent CO sites that influence the regioselectivity of photochemical decarbonylation, making the Cp* variant a strategically distinct precursor for heterometallic cluster assembly [1].

Fullerene-Based Charge-Transfer Materials

The enhanced electron-donating capacity of the Cp*Mo(CO)₂ fragment, quantified by a 0.32 eV reduction in the singlet–triplet gap (0.95 eV vs. 1.27 eV for the Cp analogue) and stronger C₆₀ negative charging in {Cp*Mo(CO)₂(η²-C₆₀)}⁻ [3], positions the Cp* dimer as the precursor of choice for fullerene-based anionic coordination complexes where deeper charge transfer is desired. This is directly relevant to the design of molecular conductors, organic photovoltaics, and magnetic materials where the degree of charge separation between donor (organometallic) and acceptor (fullerene) dictates key performance parameters [3].

Synthesis of Selenium- and Sulfur-Rich Polymolybdenum Clusters

The reaction of [Cp*Mo(CO)₂]₂ with elemental selenium proceeds with complete carbonyl displacement to afford (C₅Me₅)₂Mo₂Se₄ and the oxo-selenido product (C₅Me₅)₂Mo₂(μ-Se)₂O₂, a chemoselectivity distinct from the tungsten congener which retains two CO ligands under identical conditions [4]. This reactivity establishes the molybdenum Cp* dimer as the preferred entry point for preparing chalcogen-rich bimetallic clusters relevant to hydrodesulfurisation (HDS) catalyst model studies, where molybdenum sulfide edge-site mimics are sought [4].

Precursor for High-Oxidation-State Cp*Mo Oxo Chemistry

Controlled aerobic oxidation of [Cp*Mo(CO)₂]₂ in chloroform yields the well-defined pentaoxo dimer trans-[Mo₂Cp*₂(μ-O)(O)₄] without intractable decomposition [5], in contrast to the uncontrolled decomposition of the Cp tricarbonyl analogue in solution [6]. The Cp* dimer therefore serves as a reliable stoichiometric entry into high-valent Cp*Mo oxo chemistry, including the family of compounds [Cp*₂Mo₂O₅], [Cp*MoO(O₂CCH₃)]₂, and trinuclear [Cp*₃Mo₃O₄]⁺ clusters [5], which have been investigated as olefin epoxidation catalysts and as organometallic oxide building blocks for polyoxometalate assembly.

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